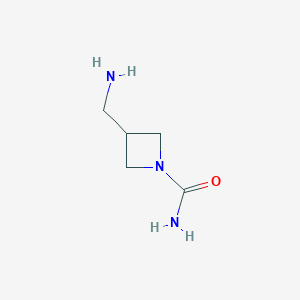

3-(Aminomethyl)azetidine-1-carboxamide

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, such as azetidines, occupy a unique and valuable space in modern chemical research. Their inherent ring strain, a consequence of their constrained bond angles, imparts distinct reactivity and conformational rigidity. nih.gov This structural feature is highly sought after in drug design, as it can lead to improved binding affinity and selectivity for biological targets. bldpharm.com The presence of a nitrogen atom within the four-membered ring also introduces a key site for chemical modification and hydrogen bonding, further enhancing the potential for molecular interactions. chemicalbook.com

Nitrogen heterocycles are among the most significant structural components of pharmaceuticals, with a substantial percentage of FDA-approved small-molecule drugs containing at least one such ring system. researchgate.net The controlled introduction of these scaffolds allows chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Overview of Azetidine (B1206935) Ring Systems as Fundamental Molecular Scaffolds

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. epo.org Its three-dimensional structure provides a fixed orientation for appended functional groups, which can be crucial for precise interactions with enzymes and receptors. nih.gov The incorporation of an azetidine moiety can also confer favorable pharmacokinetic properties, including increased resistance to metabolic degradation. bldpharm.com

The synthesis of substituted azetidines has historically been challenging due to the ring strain; however, recent advances in synthetic methodologies have made a wide array of functionalized azetidines more accessible. google.commagtech.com.cn These methods include intramolecular cyclizations, cycloadditions, and ring expansions, enabling the creation of diverse azetidine-containing molecules for various applications. nih.gov

Contextualization of 3-(Aminomethyl)azetidine-1-carboxamide within Advanced Azetidine Chemistry

Within the broader class of azetidine derivatives, the 3-(aminomethyl)azetidine scaffold is a particularly valuable building block. The primary amine of the aminomethyl group and the secondary amine of the azetidine ring offer two distinct points for chemical elaboration, allowing for the construction of complex molecular architectures.

This compound is a specific derivative that features a carboxamide group at the 1-position of the azetidine ring. This functional group introduces a hydrogen bond donor and acceptor, further enhancing the molecule's potential for molecular recognition. The synthesis of this compound would logically proceed from a protected precursor, such as tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

While direct literature on the synthesis and application of this compound is not extensively detailed in readily available scientific literature, its synthesis can be postulated through established chemical transformations. A plausible route involves the deprotection of the commonly available tert-butyl 3-(aminomethyl)azetidine-1-carboxylate to yield the free 3-(aminomethyl)azetidine. Subsequent reaction of the ring nitrogen with a suitable reagent, such as an isocyanate or a carbamoyl (B1232498) chloride, or through a more controlled process involving activation with a reagent like carbonyldiimidazole followed by treatment with ammonia (B1221849), would furnish the desired 1-carboxamide.

The following table outlines the physicochemical properties of the key precursor, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, which are well-documented. nih.govtcichemicals.comchemscene.com

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| Appearance | Liquid |

| Density | 1.0234 g/mL at 25 °C |

| Refractive Index | n/D 1.4691 |

Based on the structure of this compound, a set of predicted physicochemical properties can be generated to guide further research.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C5H11N3O |

| Molecular Weight | 129.16 g/mol |

| Topological Polar Surface Area (TPSA) | 72.6 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

The unique combination of a rigid azetidine core, a versatile aminomethyl group, and a hydrogen-bonding carboxamide moiety positions this compound as a compound of significant interest for the development of new therapeutics and functional materials. Further research into its synthesis and biological evaluation is warranted to fully unlock its potential.

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-(aminomethyl)azetidine-1-carboxamide |

InChI |

InChI=1S/C5H11N3O/c6-1-4-2-8(3-4)5(7)9/h4H,1-3,6H2,(H2,7,9) |

InChI Key |

CTPMHNRIGIGCPF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)N)CN |

Origin of Product |

United States |

Synthetic Methodologies for the Azetidine Core and Its 3 Substituted Derivatives

Evolution of Azetidine (B1206935) Ring Formation Strategies

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) has historically presented a synthetic challenge. rsc.org However, a diverse array of synthetic strategies has been developed to overcome this barrier, broadly categorized into cycloaddition reactions, intramolecular cyclizations, and rearrangement methodologies. rsc.org

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions represent a powerful and direct approach to the azetidine skeleton. The most prominent among these is the [2+2] cycloaddition. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, offers an efficient route to functionalized azetidines. rsc.org Recent advancements have enabled this reaction using visible light through triplet energy transfer, broadening its applicability and improving its operational simplicity. rsc.org For instance, an iridium photocatalyst can activate 2-isoxazoline-3-carboxylates to react with various alkenes, yielding highly functionalized azetidines. rsc.org

Another cornerstone of azetidine synthesis is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). While this method primarily yields β-lactams, these can be subsequently reduced to the corresponding azetidines, providing an indirect but highly effective route to the saturated four-membered ring. nih.gov

Intramolecular Cyclization Approaches to Azetidine Scaffolds

Intramolecular cyclization is one of the most common and reliable strategies for forming the azetidine ring. frontiersin.org This approach typically involves the formation of a C-N bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule. A classic example is the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate) to facilitate intramolecular SN2 displacement by the amine. frontiersin.orgrsc.org

More recently, metal-catalyzed methods have emerged as powerful tools. Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, demonstrating excellent functional group tolerance. rsc.org Additionally, lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, promoting a C3-selective attack to yield 3-hydroxyazetidines with high regioselectivity. frontiersin.orgnih.gov This method is notable for its tolerance of acid-sensitive functional groups. frontiersin.org

| Precursor Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| γ-Amino alcohol derivative (e.g., mesylate) | Base | Classic SN2 displacement, reliable method. | frontiersin.org |

| cis-3,4-Epoxy amine | La(OTf)3 | High C3-regioselectivity, tolerant of acid-sensitive groups. | frontiersin.orgnih.gov |

| Picolinamide (PA) protected amines | Palladium(II) | Intramolecular γ-C(sp³)–H amination. | rsc.org |

Ring Contraction and Expansion Methodologies in Azetidine Preparation

Rearrangement reactions provide alternative pathways to the azetidine core, often from more readily available heterocycles. Ring expansion of three-membered rings, such as aziridines, is a common strategy. For example, treatment of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can furnish 1-arenesulfonylazetidines in a one-pot reaction. organic-chemistry.org

Conversely, ring contraction of five-membered heterocycles offers another route. A robust method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, various nucleophiles (alcohols, phenols, anilines) can add to the carbonyl group, initiating a rearrangement that expels the bromide and contracts the five-membered ring to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Targeted Synthesis of 3-Functionalized Azetidines

For medicinal chemistry applications, the synthesis of specifically substituted azetidines is paramount. The C3 position is a common site for functionalization, allowing for the introduction of diverse pharmacophores.

Diastereoselective and Regioselective Preparations of 3-Substituted Azetidines

Achieving control over stereochemistry and regiochemistry is crucial when synthesizing 3-substituted azetidines. As mentioned, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides excellent regioselectivity for 3-hydroxyazetidines. frontiersin.org Similarly, europium(III) trifluoromethanesulfonate (Eu(OTf)₃) can catalyze the regioselective ring-opening of 2,3-epoxy alcohols with various nucleophiles, including amines, to install functionality at the C3 position. nih.govfrontiersin.org

Another powerful strategy involves the aza-Michael addition of NH-heterocycles to electrophilic alkenes such as methyl 2-(azetidin-3-ylidene)acetate. nih.gov This reaction, often catalyzed by a base like DBU, proceeds efficiently to yield 3-substituted 3-(acetoxymethyl)azetidines, demonstrating a practical method for introducing complex substituents at the C3 position. nih.gov

Advanced Strategies for Introducing the Aminomethyl Moiety at the Azetidine C3 Position

The 3-(aminomethyl)azetidine substructure is a key building block for many biologically active compounds. Its synthesis typically requires a multi-step approach starting from a precursor with a different functional group at the C3 position.

One of the most effective strategies is the reduction of a 3-cyanoazetidine derivative. The nitrile group can be introduced onto the azetidine ring via nucleophilic substitution. For example, an N-protected 3-hydroxyazetidine can be converted to its corresponding mesylate, which is then displaced by an alkali metal cyanide to afford the 3-cyanoazetidine. google.com Subsequent reduction of the nitrile, commonly achieved with powerful reducing agents like diisobutylaluminium hydride (DIBAL-H) or catalytic hydrogenation, yields the desired 3-(aminomethyl)azetidine. nih.gov

Another versatile method is the reductive amination of a 3-formylazetidine derivative. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of the aldehyde with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine, which is then reduced in situ to the primary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde. masterorganicchemistry.comyoutube.com The required 3-formylazetidine precursor can be synthesized by the oxidation of N-protected 3-(hydroxymethyl)azetidine, which in turn is readily prepared by the reduction of the corresponding 3-carboxylic acid. chemicalbook.com

| Starting Material | Key Intermediate | Key Transformation | Reagents | Reference |

|---|---|---|---|---|

| N-Boc-3-hydroxyazetidine | N-Boc-3-cyanoazetidine | Nitrile Reduction | 1. MsCl, Et3N 2. NaCN 3. DIBAL-H or H2/catalyst | google.comnih.gov |

| N-Boc-3-(hydroxymethyl)azetidine | N-Boc-3-formylazetidine | Reductive Amination | 1. Oxidizing agent (e.g., IBX, DMP) 2. NH4OAc, NaBH3CN | masterorganicchemistry.com |

| N-Boc-azetidin-3-one | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Aza-Michael addition & functional group interconversion | 1. Horner-Wadsworth-Emmons 2. Amine, DBU 3. Amide formation & reduction | nih.gov |

These strategies provide robust and adaptable pathways for the synthesis of 3-(aminomethyl)azetidine derivatives, which are crucial intermediates for obtaining the target compound 3-(Aminomethyl)azetidine-1-carboxamide through subsequent N1-functionalization and deprotection steps.

Application of Protecting Group Strategies for Amine and Carboxamide Functionalities (e.g., Boc, Cbz)

In the synthesis of polyfunctional molecules like this compound, protecting groups are essential to temporarily mask reactive sites and prevent undesired side reactions. masterorganicchemistry.com The presence of two distinct amine functionalities—the secondary amine of the azetidine ring and the primary aminomethyl group—necessitates an orthogonal protection strategy, where one group can be deprotected without affecting the other. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are common carbamate-based protecting groups for amines due to their stability and distinct removal conditions. masterorganicchemistry.comtotal-synthesis.com

Boc (tert-butyloxycarbonyl) Group : The Boc group is frequently used to protect one of the amine functionalities. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org Its key advantage is its stability to a wide range of nucleophiles and bases, while being easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org In azetidine synthesis, the N-Boc precursor, N-Boc-azetidin-3-one, is a common starting material for building 3-substituted derivatives. nih.gov

Cbz (benzyloxycarbonyl) Group : The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, particularly in peptide chemistry. total-synthesis.com It is installed using benzyl (B1604629) chloroformate (Cbz-Cl). The Cbz group is stable to acidic conditions used to remove Boc groups but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.comtotal-synthesis.com This orthogonality to the Boc group is crucial for selective deprotection strategies.

The general strategy for synthesizing this compound would involve protecting the precursor's amine groups. For instance, the azetidine nitrogen might be protected with a Boc group to allow for selective modification at the C-3 position. Subsequently, the newly introduced aminomethyl group could be protected with a Cbz group. This allows for the selective removal of the N-Boc group to install the N-1 carboxamide moiety, followed by the final deprotection of the Cbz group to reveal the primary amine.

| Protecting Group | Abbreviation | Typical Reagent for Installation | Key Stability Characteristics | Typical Deprotection Conditions | Citation |

|---|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases and nucleophiles | Strong acid (e.g., Trifluoroacetic Acid - TFA) | masterorganicchemistry.comorganic-chemistry.org |

| benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Stable to mild acid and base | Catalytic Hydrogenolysis (H₂, Pd/C) | masterorganicchemistry.comtotal-synthesis.com |

Specific Synthetic Pathways to this compound and Key Precursors

The synthesis of the target compound can be approached retrospectively. The final steps would involve the formation of the N-1 carboxamide and the deprotection of the C-3 aminomethyl group. This requires the synthesis of a key intermediate: a differentially protected 3-(aminomethyl)azetidine.

The formation of the azetidine-1-carboxamide (B3145031) group involves the reaction of the secondary amine of the azetidine ring with a suitable carbamoylating agent. Assuming a synthetic route where the azetidine nitrogen is deprotected in a penultimate step, the free secondary amine can be converted to the desired carboxamide.

A general and common method for this transformation is the reaction with an isocyanate, such as chlorosulfonyl isocyanate followed by hydrolysis, or with a carbamoyl (B1232498) chloride. Alternatively, reaction with sodium cyanate (B1221674) in the presence of an acid can also form the unsubstituted carboxamide. This step is typically performed after the C-3 aminomethyl group has been installed and is appropriately protected.

A critical phase of the synthesis is the construction of the 3-(aminomethyl)azetidine core. A robust method involves the preparation of a 3-cyanoazetidine precursor, which can then be reduced to the corresponding aminomethyl derivative. nih.gov

One documented pathway begins with the multi-gram scale synthesis of a protected 2-cyano azetidine, which serves as a versatile intermediate. nih.gov The synthesis of a 3-substituted derivative can be adapted from such methods. A key step is the reduction of the nitrile (cyano group) to the primary amine. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. nih.gov For example, a protected 3-cyanoazetidine can be dissolved in a solvent like dichloromethane, cooled, and treated with DIBAL-H to yield the 3-(aminomethyl)azetidine intermediate after quenching. nih.gov

Another potential route involves starting with a precursor like tert-butyl 3-formylazetidine-1-carboxylate. This aldehyde can be synthesized by the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate using a reagent like 2-Iodoxybenzoic acid (IBX). chemicalbook.com The resulting 3-formyl group can then be converted to the 3-(aminomethyl) group through reductive amination.

| Precursor Functional Group at C-3 | Key Transformation | Typical Reagent(s) | Resulting Functional Group | Citation |

|---|---|---|---|---|

| Cyano (-CN) | Reduction | Diisobutylaluminium hydride (DIBAL-H) | Aminomethyl (-CH₂NH₂) | nih.gov |

| Formyl (-CHO) | Reductive Amination | NH₃, NaBH₃CN or H₂, Pd/C | Aminomethyl (-CH₂NH₂) | chemicalbook.com |

Transitioning a synthetic route from a laboratory discovery scale to a larger, research-scale (e.g., gram-scale) production requires careful optimization and consideration of practical factors. acs.org The synthesis of azetidine derivatives, in particular, can be challenging to scale due to the strained nature of the ring system and the potential for side reactions. nih.govfrontiersin.org

Key considerations for scalability include:

Yield Consistency : Reactions that perform well on a milligram scale may see a decrease in yield when scaled up. In one reported gram-scale synthesis of a C2-substituted azetidine, the yield was 44%, compared to 66% on a smaller scale. acs.org Identifying and controlling critical parameters such as temperature, addition rates, and mixing is crucial for maintaining yield.

Reagent Handling and Safety : The use of hazardous or highly reactive reagents like lithium hexamethyldisilylazide (LiHMDS) or DIBAL-H requires more stringent safety protocols and specialized equipment at larger scales. nih.gov

Process Simplification : "Telescoping" reactions, where multiple synthetic steps are performed in a single pot without isolating intermediates, can significantly improve efficiency and reduce waste. acs.org This approach has been successfully applied to the derivatization of azetidines. acs.org

Several modern synthetic methods for azetidines are being developed with scalability in mind. For instance, visible light-mediated reactions have been noted for their operational simplicity and potential for scalability. nih.gov Furthermore, successful large-scale syntheses, including one reported at a 650-kg scale for an azetidinyl amide derivative, demonstrate that with careful process development, these challenging heterocycles can be produced in significant quantities. rsc.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(Aminomethyl)azetidine-1-carboxamide, ¹H, ¹³C, and ¹⁵N NMR would be utilized to provide a complete structural assignment.

¹H NMR: This technique would identify the number of different types of protons, their connectivity, and their spatial relationships. The spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the aminomethyl group, and the carboxamide group.

¹³C NMR: This analysis would reveal the number of chemically non-equivalent carbon atoms in the molecule, including those in the azetidine ring, the aminomethyl group, and the carbonyl carbon of the carboxamide.

¹⁵N NMR: Given the presence of three nitrogen atoms in the molecule (in the azetidine ring, the amino group, and the carboxamide group), ¹⁵N NMR would be invaluable for probing their respective chemical environments.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Azetidine CH | Data not available | Data not available | Data not available |

| Azetidine CH₂ | Data not available | Data not available | Data not available |

| Aminomethyl CH₂ | Data not available | Data not available | Data not available |

| NH₂ (amino) | Data not available | Data not available | Data not available |

Table 2: Expected ¹³C and ¹⁵N NMR Data for this compound

| Atom | Chemical Shift (δ) ppm |

|---|---|

| Azetidine CH | Data not available |

| Azetidine CH₂ | Data not available |

| Aminomethyl CH₂ | Data not available |

| Carbonyl C=O | Data not available |

| Azetidine N | Data not available |

| Amino N | Data not available |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, these techniques would be expected to identify the characteristic stretching and bending frequencies of the N-H bonds in the amino and carboxamide groups, the C=O bond of the carboxamide, and the C-N bonds within the azetidine ring and aminomethyl group. Specific, experimentally determined vibrational frequencies for this compound are not available in the reviewed literature.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement. Analysis of the fragmentation pattern would help to corroborate the connectivity of the atoms within the molecule.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁N₃O |

| Exact Mass | Data not available |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the azetidine ring and its substituents. To date, the crystal structure of this compound has not been reported in the scientific literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

If this compound were to be resolved into its individual enantiomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for their characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. There is no information available regarding the enantiomeric characterization of this compound using chiroptical methods.

Computational Chemistry and Conformational Analysis

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 3-(Aminomethyl)azetidine-1-carboxamide. These calculations can determine optimized molecular geometries, energies of different conformers, and the distribution of electron density.

Table 1: Representative Quantum Chemical Calculation Outputs for a Small Molecule like this compound

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| Ground State Energy | Varies (e.g., in Hartrees) | Indicates the most stable electronic state of the molecule. |

| Dipole Moment | 1-5 Debye | Reflects the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 4-8 eV | An indicator of chemical reactivity and electronic stability. A larger gap suggests higher stability. |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamics of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformations) of the molecule and the transitions between them.

The azetidine (B1206935) ring itself can undergo a puckering motion, and the side chains (aminomethyl and carboxamide groups) have multiple rotatable bonds. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. For similar heterocyclic amino acids, spectroscopic analysis has been used to understand their conformational behavior in solution. researchgate.net

Table 2: Key Dynamic Properties from MD Simulations of a Flexible Molecule

| Property | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the simulation and whether the molecule is exploring different conformations. |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. | Changes in Rg over time can indicate folding or unfolding events. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Identifies preferred torsional angles and conformational isomers. |

Note: This table describes the types of data obtained from MD simulations, which would be specific to this compound if such a simulation were performed.

In Silico Studies of Molecular Interactions and Binding Motifs

In silico studies, particularly molecular docking, are used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. rsc.org These studies are foundational in drug discovery and design. nih.govmdpi.com

In a typical docking study, the 3D structure of the target protein is obtained, and computational algorithms are used to fit the molecule into the protein's binding site in various orientations and conformations. The results are scored based on the predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, azetidine derivatives have been investigated as inhibitors of STAT3, where their binding affinity was a key parameter of interest. nih.gov Similarly, other azetidine-containing compounds have been studied for their interaction with various biological targets. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | ASP 168, LYS 72 | Hydrogen Bond |

| VAL 57, ILE 150 | Hydrophobic Interaction | ||

| Example Protease | -7.2 | GLU 25, GLY 27 | Hydrogen Bond, Electrostatic |

Note: This table is a hypothetical representation of docking results and does not reflect actual experimental data for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using quantum mechanical methods. These predicted spectra can aid in the interpretation of experimental spectra and the assignment of signals to specific atoms in the molecule. Experimental ¹H NMR data is available for the closely related compound 1-Boc-3-(aminomethyl)azetidine. chemicalbook.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption bands can also be computed. Comparing the calculated IR spectrum with the experimental one can help to confirm the structure of the synthesized compound and identify the presence of specific functional groups and hydrogen bonds. For related azetidine derivatives, calculated IR spectra have been compared with solution-state IR spectra to identify energetically relevant conformations. researchgate.net The synthesis and spectral characterization of various functionalized azetidines have been reported, providing a basis for such comparisons. nih.gov

Table 4: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH₂ (azetidine) | 3.5 - 4.0 | (To be determined) |

| ¹³C NMR | Chemical Shift (ppm) - C=O (carboxamide) | 170 - 175 | (To be determined) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - N-H stretch (amine) | 3300 - 3400 | (To be determined) |

Applications As Versatile Synthetic Building Blocks and Research Scaffolds

Strategic Incorporation into Complex Organic Architectures

The strategic incorporation of the 3-(aminomethyl)azetidine-1-carboxamide moiety into larger, more complex organic architectures is a key application of this versatile building block. Azetidines are recognized as important saturated four-membered azaheterocycles that serve as crucial intermediates and structural units in the synthesis of a wide range of organic compounds. magtech.com.cnnih.gov The presence of both a primary amine and a carboxamide group in this compound provides two distinct points for chemical modification, allowing for its integration into diverse molecular frameworks.

The synthesis of complex molecules often involves the use of specialized building blocks that introduce specific structural features or functionalities. proquest.com Azetidine (B1206935) derivatives, including this compound, are employed to introduce the unique steric and electronic properties of the four-membered ring into larger molecules. jmchemsci.comontosight.ai This can be particularly advantageous in the development of new therapeutic agents, where the azetidine ring can serve as a bioisostere for other cyclic systems or introduce conformational rigidity.

The reactivity of the azetidine ring, driven by its ring strain, can be harnessed to facilitate specific chemical transformations. rsc.org This allows for the selective functionalization of the azetidine core, further expanding the range of complex architectures that can be accessed. For instance, palladium-catalyzed reactions have been developed for the functionalization of azetidine derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Role in the Design and Synthesis of Conformationally Constrained Molecules and Peptidomimetics

A significant application of this compound and related azetidine-containing amino acids lies in the design and synthesis of conformationally constrained molecules and peptidomimetics. acs.orgnih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. longdom.orgnih.gov

The incorporation of azetidine-based amino acids into peptide chains introduces significant conformational constraints. acs.orgnih.gov Unlike the more flexible five-membered proline ring, which tends to induce β-turns in peptides, the four-membered azetidine ring preferentially stabilizes γ-turn-like conformations. nih.gov This ability to dictate the secondary structure of a peptide is a powerful tool in the rational design of peptidomimetics with specific three-dimensional structures. nih.govmdpi.com

The following table provides examples of how azetidine-containing amino acids influence peptide conformation:

| Azetidine Derivative | Influence on Peptide Conformation | Reference |

|---|---|---|

| 2-Alkyl-2-carboxyazetidines (Aze) | Effectively stabilizes γ-turn-like conformations in short peptides. | nih.gov |

| Azetidine-2-carboxylic acid (Aze) | Induces γ-turns within peptide chains, serving as a versatile foldamer element. | acs.org |

By controlling the conformation of a peptide, it is possible to enhance its binding affinity to a biological target, improve its selectivity, and increase its resistance to enzymatic degradation. The unique conformational preferences induced by the azetidine ring make this compound a valuable building block for the development of novel therapeutics. exlibrisgroup.comresearchgate.net

Utility in Foldamer Research and Helical Structure Induction

The ability of azetidine-containing building blocks to induce specific secondary structures extends to the field of foldamer research. acs.org Foldamers are synthetic oligomers that adopt well-defined, folded conformations in solution. nih.govresearchgate.net They are designed to mimic the structural and functional properties of natural biopolymers like proteins and nucleic acids.

The incorporation of azetidine-based amino acids into oligomer chains can be used to promote the formation of helical structures. nih.govresearchgate.netmdpi.com The conformational constraints imposed by the four-membered ring can guide the folding of the oligomer into a specific helical arrangement. This is a critical aspect of foldamer design, as the precise three-dimensional structure of the molecule determines its function.

Research in this area explores how the stereochemistry and substitution pattern of the azetidine ring can be varied to control the pitch, diameter, and handedness of the resulting helix. This level of control is essential for the development of foldamers with tailored properties for applications in materials science, catalysis, and medicine.

Application as Chiral Auxiliaries and Templates in Asymmetric Synthesis

Chiral, non-racemic azetidine derivatives have found application as chiral auxiliaries and templates in asymmetric synthesis. magtech.com.cnrsc.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

The rigid and well-defined structure of the azetidine ring can be exploited to create a chiral environment that directs the approach of a reagent to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. unibo.it For example, chiral azetidine-2,4-dicarboxylic acids have been synthesized and used to prepare chiral auxiliaries for asymmetric alkylation reactions. rsc.org

The development of new and efficient methods for the synthesis of enantiomerically pure azetidine derivatives is an active area of research, as these compounds hold significant promise for the advancement of asymmetric synthesis. The ability to synthesize complex molecules with precise control over their three-dimensional structure is of paramount importance in the development of new drugs and other functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Environmentally Benign Synthetic Methodologies for Azetidine (B1206935) Structures

The synthesis of azetidines has historically been challenging due to the high ring-strain energy of the four-membered heterocycle. nih.govmedwinpublishers.com While numerous methods exist, future research will likely focus on developing more efficient, scalable, and environmentally friendly strategies applicable to complex structures like 3-(Aminomethyl)azetidine-1-carboxamide.

Key areas for development include:

Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition), represent a mild and powerful tool for constructing azetidine rings. nih.govresearchgate.net Future work could focus on adapting these light-driven methods to be more atom-economical and to utilize greener solvents, reducing the environmental impact of synthesis. chemrxiv.org

Catalytic C-H Amination: Palladium-catalyzed intramolecular C-H amination has emerged as a method for creating functionalized azetidines. rsc.org Research into using more abundant and less toxic earth-abundant metal catalysts (e.g., copper, iron) could provide more sustainable synthetic routes. researchgate.netnih.gov

Flow Chemistry: Transitioning existing multi-step syntheses to continuous flow processes can improve safety, efficiency, and scalability while minimizing waste. This approach would be particularly beneficial for managing reactive intermediates often involved in the formation of strained rings.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer high stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. Although the biosynthesis of azetidine-containing natural products is not fully understood, it presents a promising frontier for developing novel synthetic strategies. nih.gov

| Methodology | Key Features | Potential Environmental Benefits | References |

|---|---|---|---|

| Visible-Light Photocycloaddition (aza Paternò-Büchi) | Uses light energy to form the ring; often highly selective. | Reduces need for harsh thermal conditions; potential for use of renewable energy sources. | nih.govresearchgate.netresearchgate.net |

| Catalytic C-H Amination/Activation | Forms C-N bonds directly, reducing pre-functionalization steps. | Increases atom economy; use of earth-abundant metal catalysts enhances sustainability. | rsc.org |

| Strain-Release Homologation | Builds the ring by expanding a smaller, more strained precursor like azabicyclo[1.1.0]butane. | Can be highly efficient and modular for creating diverse derivatives. | rsc.org |

| One-Pot Cyclocondensation | Combines multiple reaction steps without isolating intermediates. | Reduces solvent waste and energy consumption from purification steps. | organic-chemistry.org |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening and expansion reactions that are not feasible for less strained rings like pyrrolidines. rsc.orgrsc.org For this compound, the interplay between the strained ring and the appended functional groups presents a rich landscape for discovering new chemical transformations.

Unexplored avenues include:

Strain-Release Polymerization: The azetidine ring could act as a monomer in ring-opening polymerizations. The aminomethyl and carboxamide groups could influence the polymerization process and the properties of the resulting polymer, potentially leading to novel functional materials.

Tandem Reactions: Designing reactions where the azetidine ring is opened and the resulting intermediate is trapped intramolecularly by the aminomethyl or carboxamide group could lead to complex heterocyclic scaffolds in a single step.

Functional Group Interconversion: The reactivity of the primary amine and the primary amide in the presence of the strained ring is not fully explored. Investigating selective transformations of these groups without disrupting the azetidine core is crucial for its use as a versatile building block. For example, selective acylation, alkylation, or more complex coupling reactions at the aminomethyl nitrogen versus the carboxamide nitrogen could yield diverse derivatives.

Organocatalysis: The basic nitrogen within the azetidine ring and the primary amine side chain could be leveraged in organocatalysis, either as the catalyst itself or as a chiral ligand for metal-catalyzed reactions, once resolved into its enantiomers.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computer-Aided Drug Design (CADD) and computational modeling are becoming indispensable tools in modern chemistry for predicting reactivity, designing novel molecules, and optimizing synthetic pathways. nih.govfrontiersin.org Applying these methods to this compound and its derivatives could significantly accelerate research.

Future applications of computational modeling include:

Predicting Reaction Outcomes: Researchers have successfully used computational models to predict which substrates will successfully react to form azetidines via photocatalysis, saving significant time on trial-and-error experimentation. mit.edubioquicknews.com This approach can be expanded to predict the outcomes of unexplored transformations of the title compound.

Designing Novel Derivatives: By modeling the interactions of virtual derivatives with biological targets, computational tools can help design new molecules with enhanced properties. frontiersin.org This is particularly relevant in drug discovery, where the rigid azetidine scaffold can be used to control the conformation of pharmacophores. nih.govresearchgate.net

Understanding Reactivity: Density Functional Theory (DFT) calculations can elucidate the mechanisms of ring-opening or functionalization reactions. researchgate.net This deeper understanding can guide the development of more selective and efficient reactions. For instance, modeling can predict whether a nucleophile will attack a ring carbon or one of the functional groups.

| Computational Technique | Application Area | Potential Impact on Research | References |

|---|---|---|---|

| Quantum Mechanics (e.g., DFT) | Reaction mechanism analysis, transition state modeling. | Provides fundamental understanding of reactivity and selectivity. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational analysis, studying interactions with macromolecules. | Predicts how the molecule behaves in a biological environment or as part of a larger assembly. | frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Guides the design of derivatives with improved therapeutic potential. | frontiersin.org |

| Machine Learning/AI | Predicting synthetic accessibility and reaction outcomes from large datasets. | Accelerates the discovery of new synthetic routes and novel molecular structures. | frontiersin.orgmit.edu |

Potential for Integration into Materials Science and Supramolecular Chemistry Research

The rigid, three-dimensional structure of the azetidine ring, combined with the hydrogen-bonding capabilities of the aminomethyl and carboxamide groups, makes this compound an intriguing building block for materials science and supramolecular chemistry.

Potential research directions are:

Energetic Materials: Functionalized azetidines have been synthesized and investigated as novel energetic materials. chemrxiv.orgacs.org The high nitrogen content and strained ring of derivatives of this compound could lead to materials with high densities and favorable energetic performance. acs.org

Supramolecular Assemblies: The primary amine (hydrogen bond donor) and carboxamide (donor and acceptor) are ideal functional groups for directing the self-assembly of molecules into higher-order structures like gels, liquid crystals, or porous frameworks. The rigidity of the azetidine core would impart predictable directionality to these assemblies.

Polymer Scaffolds: As mentioned, the compound could serve as a monomer. The resulting polymers could have unique properties due to the periodic inclusion of the rigid, polar azetidine unit, potentially finding applications as specialty polymers or hydrogels.

Metal-Organic Frameworks (MOFs): The amine and amide functionalities could serve as coordinating ligands for metal ions, allowing for the construction of novel MOFs. The defined geometry of the azetidine linker could be used to fine-tune the pore size and properties of these materials for applications in gas storage or catalysis.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)azetidine-1-carboxamide, and how is structural integrity validated?

The synthesis typically involves cyclization reactions to form the azetidine ring, followed by amide coupling to introduce the carboxamide moiety. For example, analogous compounds like N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide are synthesized via cyclization of precursors under controlled conditions (e.g., reflux in polar solvents) . Post-synthesis, spectral validation is critical:

- NMR (¹H and ¹³C) confirms regioselectivity and substitution patterns.

- IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry verifies molecular weight and purity.

Q. Which functional groups in this compound are pivotal for its chemical reactivity and biological interactions?

The aminomethyl (-CH₂NH₂) and carboxamide (-CONH₂) groups dominate reactivity:

- The aminomethyl group participates in nucleophilic substitutions (e.g., acylation, alkylation) and hydrogen bonding with biological targets .

- The carboxamide group stabilizes interactions via hydrogen bonding and π-stacking, as seen in enzyme inhibition studies of analogous azetidine derivatives .

Substituents like halogens (e.g., fluorine in Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate) enhance metabolic stability and binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibition potential of this compound?

Methodology includes:

- Enzyme activity assays (e.g., fluorescence-based or colorimetric assays) to measure inhibition kinetics (IC₅₀, Kᵢ). For example, analogs like 3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide are tested against fatty acid amide hydrolase (FAAH) using substrate hydrolysis monitoring .

- Structural modeling (e.g., molecular docking) to predict binding modes to active sites. Comparative studies with co-crystallized ligands (e.g., from FAAH structures) refine hypotheses .

- Selectivity profiling against related enzymes to assess specificity .

Q. How should researchers address contradictory data in reported biological activities of azetidine-carboxamide derivatives?

Contradictions may arise from structural variations, assay conditions, or purity issues. Solutions include:

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogen vs. methyl groups) and evaluate activity trends .

- Rigorous purity validation : Use HPLC/MS to rule out impurities affecting bioactivity .

- Assay standardization : Replicate experiments under consistent conditions (pH, temperature, solvent) .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina predict binding poses to receptors (e.g., FAAH or G-protein-coupled receptors) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations to evaluate hydrogen bond retention) .

- Quantum mechanical (QM) calculations : Analyze electronic properties (e.g., Fukui indices) to identify reactive sites for derivatization .

Methodological Considerations

Q. What analytical techniques are essential for characterizing reaction intermediates during synthesis?

- Thin-layer chromatography (TLC) monitors reaction progress.

- High-resolution mass spectrometry (HR-MS) confirms intermediate masses.

- X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .

Q. How can researchers optimize reaction yields for azetidine-carboxamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.